molecular formula C12H11NO B8188755 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole

2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole

Cat. No.: B8188755
M. Wt: 185.22 g/mol
InChI Key: BFNYXDVYHXMLSU-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole is a heterocyclic compound with the molecular formula C12H11NO. It is characterized by a fused ring system consisting of a naphthalene moiety and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidonaphthalene with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphtho[1,2-d]oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole: Similar structure with a chlorine substituent.

    8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole: Contains a bromine substituent.

Uniqueness

2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNYXDVYHXMLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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